2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide
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Overview
Description
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide is a complex organic compound that features an indole moiety linked to a pyridine ring via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperatures, and reaction times to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetic acid: Similar structure but with an acetic acid moiety instead of an acetamide.
Other indole derivatives: Compounds with similar indole structures but different functional groups.
Uniqueness
The uniqueness of 2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18F3N3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C19H18F3N3O3/c1-27-10-9-25-8-7-14-15(25)3-2-4-16(14)28-12-18(26)24-13-5-6-17(23-11-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3,(H,24,26) |
InChI Key |
RRPLVJBEFJHYAK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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